molecular formula C17H15N5O3 B7693070 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No. B7693070
M. Wt: 337.33 g/mol
InChI Key: HGDGZXXSPKOSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a novel compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxadiazole family, which has been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cyclooxygenase enzymes, modulation of cytokine production, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole can exert a variety of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and to decrease fever in animal models of pyrexia. Additionally, it has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the compound's effects on other disease models, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has been reported in the literature. The most common method involves the reaction of 3-nitro-4-(pyrrolidin-1-yl)aniline with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then cyclized to form the oxadiazole ring. The yield of this reaction is typically moderate to high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)17-19-16(20-25-17)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDGZXXSPKOSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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